molecular formula C11H18O2 B13771667 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester CAS No. 65416-28-6

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester

Cat. No.: B13771667
CAS No.: 65416-28-6
M. Wt: 182.26 g/mol
InChI Key: NIWIFUKCMGYZHJ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexenyl-cis-3-senecioate: is an ester compound known for its distinctive green, leafy aroma. It is a volatile organic compound commonly found in various plants and is often used in the fragrance and flavor industries due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexenyl-cis-3-senecioate can be synthesized through the esterification of hexenol and senecioic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of hexenyl-cis-3-senecioate involves large-scale esterification processes. The raw materials, hexenol and senecioic acid, are mixed in the presence of an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion to the ester. The product is purified through distillation or other separation techniques to obtain high-purity hexenyl-cis-3-senecioate.

Chemical Reactions Analysis

Types of Reactions: Hexenyl-cis-3-senecioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Hexenyl-cis-3-senecioate can form hexenal or senecioic acid.

    Reduction: The reduction process yields hexenol and senecioic acid.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

Hexenyl-cis-3-senecioate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in plant defense mechanisms and its effects on insect behavior.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Hexenyl-cis-3-senecioate is utilized in the fragrance and flavor industries to impart green, leafy notes to products.

Mechanism of Action

The mechanism of action of hexenyl-cis-3-senecioate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. For example, it can act as a signaling molecule in plant defense, triggering responses to herbivory or environmental stress.

Comparison with Similar Compounds

    Hexenyl acetate: Known for its fruity, green aroma.

    Hexenyl butyrate: Has a sweet, fruity scent.

    Hexenyl salicylate: Exhibits a floral, green fragrance.

Hexenyl-cis-3-senecioate stands out for its specific green, leafy aroma, making it valuable in applications where this scent profile is desired.

Properties

CAS No.

65416-28-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5-

InChI Key

NIWIFUKCMGYZHJ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C=C(C)C

Canonical SMILES

CCC=CCCOC(=O)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.